BENGHE Foundational & Exploratory

Check Availability & Pricing

The Synthesis of Oseltamivir Acid
Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Oseltamivir Acid Hydrochloride

Cat. No.: B2916938

For Researchers, Scientists, and Drug Development Professionals

Oseltamivir, the active pharmaceutical ingredient in the antiviral medication Tamiflu®, is a
cornerstone in the management of influenza A and B virus infections. Its synthesis has been a
subject of intense research, driven by the need for efficient, scalable, and cost-effective
production methods, particularly in the context of seasonal epidemics and pandemic
preparedness. This technical guide provides an in-depth overview of the core synthetic
pathways to oseltamivir, presenting comparative data, detailed experimental protocols for key
transformations, and visual representations of the synthetic logic.

Comparative Analysis of Major Synthetic Routes

The synthesis of oseltamivir has evolved significantly from its initial reliance on (-)-shikimic
acid, a natural product with variable supply. Numerous academic and industrial research
groups have developed alternative strategies, employing a diverse range of starting materials
and synthetic transformations. The following tables summarize the quantitative data for several
prominent synthetic routes, offering a clear comparison of their key metrics.

Table 1: Comparison of Oseltamivir Synthesis Pathways - Starting from (-)-Shikimic Acid
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Parameter

Roche Industrial

Karpf-Trussardi . ]
Shi Synthesis

Synthesis Azide-Free Route
Starting Material (-)-Shikimic Acid (-)-Shikimic Acid (-)-Shikimic Acid
Number of Steps ~12 ~8 8
Overall Yield ~30% 17-22%[1] ~47%][2]
Use of Azide Yes No[1] Yes|[2]
o Trimesylation,
o ) Ketalization, ) )
] Epoxidation, Azide o Regioselective
Key Reactions Epoxidation,

opening, Aziridination

azidation,

Allylamine opening[1
y pening[1] Aziridination[2]

Final Product Purity

High

99.7%][1] High

Table 2: Comparison of Oseltamivir Synthesis Pathways - Alternative Starting Materials
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Corey Fukuyama Trost Hayashi
Parameter ] . . .
Synthesis Synthesis Synthesis Synthesis
) ) 1,3-Butadiene & Pyridine & ) Alkoxyaldehyde
Starting Material ) ) ) Racemic Lactone )
Acrylic Acid[1] Acrolein[1] & Nitroalkene[1]
3 (one-pot
Number of Steps  ~12[3] ~14[4] 8 )
operations)[1]
Overall Yield ~30%][5] ~5.6% 30% 57%][1]
Use of Azide No[5] No No Yes[1]
Asymmetric
_ Michael
) Asymmetric Pd-catalyzed )
Asymmetric ) ) Reaction,
) Diels-Alder, Asymmetric )
] Diels-Alder, ] ] Domino
Key Reactions o Hofmann Allylic Alkylation, )
lodolactamizatio Michael/HWE,
Rearrangement| Rh-catalyzed ]
n[1] o Curtius
4] Aziridination
Rearrangement]|
1]
) Pd-catalyst with ) )
McMillan ) Diphenylprolinol
Key Catalyst CBS Catalyst[1] Trost ligand, Rh- )
Catalyst[1] silyl ether[1]

catalyst

Experimental Workflows and Logical Relationships

The strategic planning of a multi-step synthesis is critical for its efficiency and success. The

following diagrams, generated using the DOT language, illustrate the logical flow and key

transformations in selected oseltamivir synthesis pathways.

(-)-Shikimic Acid Esterification Ethyl Shikimate Epoxidation ){ Key Epoxide Intermediate | Azide Opening .

Click to download full resolution via product page

Roche Industrial Synthesis from (-)-Shikimic Acid
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Corey's Synthesis from 1,3-Butadiene and Acrylic Acid
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Hayashi's Three One-Pot Synthesis
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Detailed Experimental Protocols for Key Synthetic
Steps

The following section provides detailed methodologies for key transformations in prominent
oseltamivir syntheses. These protocols are intended for an audience with a professional
background in synthetic organic chemistry.

Roche Industrial Synthesis from (-)-Shikimic Acid: Key
Steps

The industrial synthesis of oseltamivir by Hoffmann-La Roche is a well-established route that
starts from naturally available (-)-shikimic acid.[1]

« Esterification of (-)-Shikimic Acid:

[e]

(-)-Shikimic acid is dissolved in ethanol.

o

Thionyl chloride is added dropwise at a controlled temperature (e.g., 0 °C).

The reaction mixture is stirred at room temperature until completion.

[¢]

[¢]

The solvent is removed under reduced pressure to yield ethyl shikimate.
e Formation of the Key Epoxide Intermediate:

o Ethyl shikimate undergoes a three-step sequence: ketalization of the 3,4-diol with 3-
pentanone, mesylation of the 5-hydroxyl group, and subsequent treatment with a base
(e.g., potassium bicarbonate) to induce epoxide formation.[1]

» Regioselective Azide Opening of the Epoxide:
o The epoxide intermediate is dissolved in a suitable solvent mixture (e.g., acetone/water).

o Sodium azide is added, and the reaction is stirred to regioselectively open the epoxide
ring, introducing the azide moiety at the C-5 position.

e Aziridination and Final Steps:
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o The resulting azido alcohol undergoes a sequence of reactions including mesylation of the
remaining hydroxyl group, followed by a Staudinger reaction with triphenylphosphine to
form an iminophosphorane, which then cyclizes to an aziridine.

o The aziridine is then opened with 3-pentanol in the presence of a Lewis acid.

o Finally, N-acetylation of the newly formed amine and subsequent reduction of the azide
group to an amine, followed by another N-acetylation, yields oseltamivir.

Corey's Synthesis from 1,3-Butadiene and Acrylic Acid:
Key Steps

This route, developed by E.J. Corey and coworkers, represents a significant departure from the
shikimic acid-based syntheses and utilizes readily available starting materials.[1]

o Asymmetric Diels-Alder Reaction:
o 1,3-Butadiene is reacted with the 2,2,2-trifluoroethyl ester of acrylic acid.

o The reaction is catalyzed by an oxazaborolidine catalyst (CBS catalyst) to achieve high
enantioselectivity in the formation of the cyclohexene ring.[1]

¢ lodolactamization:

o The Diels-Alder adduct is first converted to the corresponding amide by treatment with
ammonia.

o The amide then undergoes an iodolactamization reaction upon treatment with iodine and
trimethylsilyl triflate, forming a bicyclic iodolactam.[1]

e Formation of the Aziridine Intermediate:

o The iodolactam is subjected to a series of transformations including N-protection with a
Boc group, elimination of HI to form an alkene, allylic bromination with NBS, and a
subsequent base-mediated cleavage of the lactam and elimination of HBr to yield a diene.
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o This diene then undergoes a stereoselective bromoacetamidation followed by an
intramolecular nucleophilic substitution to form the key aziridine intermediate.[1]

o Final Step: Aziridine Ring Opening:

o The aziridine is regioselectively opened with 3-pentanol in the presence of a Lewis acid to
install the characteristic pentyloxy side chain and reveal the second amino group, which is
then acylated to afford oseltamivir.[1]

Hayashi's Three One-Pot Synthesis: Key Operations

The synthesis developed by Yujiro Hayashi's group is notable for its efficiency, achieving the
total synthesis of oseltamivir in just three one-pot operations with a high overall yield.[1]

¢ One-Pot Operation 1: Asymmetric Michael Addition and Cyclohexene Formation:

o An alkoxyaldehyde is reacted with a nitroalkene in the presence of a diphenylprolinol silyl
ether organocatalyst to afford a Michael adduct with high enantioselectivity.[1]

o Adiethyl vinylphosphonate derivative is then added to the reaction mixture, initiating a
domino Michael/Horner-Wadsworth-Emmons (HWE) reaction to construct the cyclohexene

ring.[1]
e One-Pot Operation 2: Acyl Azide Formation:

o The cyclohexene intermediate from the first operation is treated with trifluoroacetic acid to
deprotect a tert-butyl ester.

o The resulting carboxylic acid is then converted to the acyl chloride using oxalyl chloride
and a catalytic amount of DMF.

o Finally, sodium azide is added to form the acyl azide.[1]
e One-Pot Operation 3: Curtius Rearrangement and Final Transformations:

o The acyl azide undergoes a Curtius rearrangement to an isocyanate, which is then
trapped with an alcohol to form a carbamate.
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o The nitro group is reduced to an amine using zinc powder in the presence of an acid.
o Afinal retro-Michael reaction of a thiol protecting group yields oseltamivir.[1]

This guide provides a foundational understanding of the key synthetic strategies employed in
the production of oseltamivir. The continuous innovation in synthetic methodology highlights the
importance of this therapeutic agent and the ongoing efforts to ensure its accessibility.
Researchers and drug development professionals are encouraged to consult the primary
literature for more exhaustive experimental details and the full scope of synthetic
advancements in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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